molecular formula C23H27NO6 B607506 Fmoc-N-methyl-N-amido-PEG2-acid CAS No. 1807518-77-9

Fmoc-N-methyl-N-amido-PEG2-acid

Cat. No.: B607506
CAS No.: 1807518-77-9
M. Wt: 413.47
InChI Key: BTMIEOCTHKTICD-UHFFFAOYSA-N
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Description

Fmoc-N-methyl-N-amido-PEG2-acid is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated amide, and a PEG spacer. This compound is primarily used in peptide synthesis and bioconjugation due to its ability to enhance the solubility and stability of peptides and proteins.

Scientific Research Applications

Fmoc-N-methyl-N-amido-PEG2-acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Fmoc-N-methyl-N-amido-PEG2-acid, also known as Fmoc-N-methyl-PEG3-CH2CH2COOH, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the antibodies or proteins that it is designed to link.

Mode of Action

The compound contains a hydrophilic Polyethylene Glycol (PEG) spacer, which increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Biochemical Pathways

In ADCs, the compound links an antibody to a cytotoxic drug, allowing the drug to be delivered directly to cells expressing the antibody’s target antigen . In PROTACs, the compound links a ligand for an E3 ubiquitin ligase to a ligand for a target protein, leading to the degradation of the target protein .

Pharmacokinetics

The pharmacokinetics of the compound are largely determined by the properties of the ADC or PROTAC it is part of. The PEG spacer in the compound can reduce or eliminate renal clearance and protect the conjugate from proteolysis, contributing to longer in vivo circulation times .

Result of Action

The result of the compound’s action is the formation of a stable ADC or PROTAC, which can then exert its intended therapeutic effect. For ADCs, this typically involves the targeted killing of cells expressing a specific antigen . For PROTACs, this involves the targeted degradation of a specific protein .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the efficiency of Fmoc deprotection can be affected by the pH of the solution . Additionally, the stability of the compound and its conjugates can be affected by temperature and other storage conditions .

Safety and Hazards

Fmoc-N-methyl-N-amido-PEG2-acid is classified under Storage Class Code 11, which refers to Combustible Solids . It has a WGK of 3 . The flash point is not applicable .

Future Directions

The use of Fmoc-N-methyl-N-amido-PEG2-acid in peptide synthesis and PEGylation is a promising area of research . PEGylation diminishes a peptide’s antigenicity . This product is part of the Fmoc-N-amido-dPEG n -acid (n=2, 3, 4, 5, 6, 8, 12, 24, 36) product series .

Biochemical Analysis

Biochemical Properties

Fmoc-N-methyl-N-amido-PEG2-acid plays a significant role in biochemical reactions, particularly in peptide synthesis and drug delivery systems. The compound interacts with various enzymes, proteins, and other biomolecules through its functional groups. The Fmoc group can be deprotected under basic conditions to reveal a free amine, which can then form stable amide bonds with carboxylic acids in the presence of activators like EDC or DCC . This interaction is crucial for the conjugation of peptides and proteins, enhancing their solubility and stability.

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The PEG spacer in the compound increases the hydrodynamic volume of conjugated peptides, reducing renal clearance and protecting them from proteolysis . This results in prolonged circulation times and reduced antigenicity, which are beneficial for therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group binds to amine groups on peptides and proteins, facilitating their conjugation. This binding can inhibit or activate enzymes, depending on the nature of the interaction. Additionally, the PEG spacer can alter the conformation of the conjugated molecules, affecting their biological activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that the PEGylation of peptides with this compound results in sustained biological activity and reduced degradation . This stability is crucial for in vitro and in vivo experiments, ensuring consistent results over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound enhances the solubility and stability of conjugated peptides without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions, such as immune responses or organ damage . Understanding the dosage thresholds is essential for optimizing the therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role in peptide synthesis and drug delivery. The compound interacts with enzymes like peptidases and proteases, which can cleave the PEG spacer and release the active peptide . This controlled release mechanism is beneficial for targeted drug delivery, ensuring that the therapeutic agent is released at the desired site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-methyl-N-amido-PEG2-acid typically involves the following steps:

    Fmoc Protection: The Fmoc group is introduced to protect the amine functionality.

    PEGylation: The PEG spacer is attached to the protected amine.

    Methylation: The amide is methylated to form the final product.

The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-N-methyl-N-amido-PEG2-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine and various amide-linked conjugates, depending on the reactants used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-N-methyl-N-amido-PEG2-acid is unique due to its methylated amide, which provides enhanced stability compared to its non-methylated counterparts. This makes it particularly useful in applications requiring robust and stable peptide conjugates.

Properties

IUPAC Name

3-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO7/c1-26(11-13-31-15-17-32-16-14-30-12-10-24(27)28)25(29)33-18-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,23H,10-18H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKEBDIJQSKVIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501128490
Record name 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807518-77-9
Record name 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11-Trioxa-2-azatetradecanedioic acid, 2-methyl-, 1-(9H-fluoren-9-ylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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